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Compound of Interest

Compound Name: NMS-P515

Cat. No.: B8609429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for NMS-
P515, a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). The

information compiled herein summarizes its anti-tumor activity, mechanism of action, and key

experimental findings to support further research and development efforts.

Core Mechanism of Action: PARP-1 Inhibition
NMS-P515 exerts its anti-tumor effects by selectively targeting PARP-1, an enzyme crucial for

the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA

repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the

accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic

double-strand breaks (DSBs). The inability of the cancer cells to properly repair these DSBs

through homologous recombination results in genomic instability and, ultimately, cell death, a

concept known as synthetic lethality.

Quantitative Data Summary
The preclinical efficacy of NMS-P515 has been demonstrated through various in vitro and in

vivo studies. The following tables summarize the key quantitative data.

In Vitro Activity
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Parameter Value Cell Line Reference

Kd (PARP-1) 16 nM - [1][2]

IC50 (Cellular) 27 nM HeLa [1][2]

In Vivo Efficacy in Capan-1 Pancreatic Cancer Xenograft
Model
The anti-tumor activity of NMS-P515 was evaluated in a mouse xenograft model using the

BRCA2-mutated Capan-1 human pancreatic cancer cell line.[1][2]

| Treatment Group | Dosage & Schedule | Maximal Tumor Growth Inhibition (TGI) | Maximum

Body Weight Loss | Reference | |---|---|---|---| | NMS-P515 (Monotherapy) | 80 mg/kg, oral, daily

for 12 days | 48% | 6% |[1][2] | | NMS-P515 + Temozolomide | NMS-P515: 80 mg/kg, oral, daily

for 12 daysTemozolomide: 62.5 mg/kg, IV, daily for 5 days (starting day 3) | 79% | 17% |[2] | |

Temozolomide (Monotherapy) | 62.5 mg/kg, IV, daily for 5 days | 46% | 8% |[2] |

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings.

Below are representative protocols for the key experiments cited.

PARP-1 Enzymatic Assay (Illustrative Protocol)
This protocol describes a common method for determining the enzymatic activity of PARP-1

and the inhibitory potential of compounds like NMS-P515.

Reagents and Materials:

Recombinant human PARP-1 enzyme

Activated DNA (e.g., calf thymus DNA treated with DNase I)

NAD+ (Nicotinamide adenine dinucleotide)

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
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Histone H1 (as a substrate)

Biotinylated NAD+

Streptavidin-coated plates

Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

Substrate for the reporter enzyme (e.g., TMB for HRP)

Stop solution

Plate reader

Procedure:

1. Coat a 96-well plate with Histone H1 and block non-specific binding sites.

2. In a separate plate, prepare a reaction mixture containing assay buffer, activated DNA,

and the test compound (NMS-P515) at various concentrations.

3. Add the PARP-1 enzyme to the reaction mixture and incubate.

4. Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

5. Incubate to allow for the poly(ADP-ribosyl)ation of histones.

6. Transfer the reaction mixture to the histone-coated plate and incubate to allow the

biotinylated PAR to bind to the immobilized histones.

7. Wash the plate to remove unbound reagents.

8. Add streptavidin-HRP conjugate and incubate.

9. Wash the plate and add the HRP substrate.

10. Stop the reaction and measure the absorbance at the appropriate wavelength.
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11. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Cellular Proliferation Assay (MTT Assay in HeLa Cells -
Illustrative Protocol)
This protocol outlines a standard procedure to assess the effect of NMS-P515 on the viability of

HeLa cells.

Reagents and Materials:

HeLa cells

Complete culture medium (e.g., DMEM with 10% FBS)

NMS-P515

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Plate reader

Procedure:

1. Seed HeLa cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

2. Treat the cells with various concentrations of NMS-P515 and a vehicle control.

3. Incubate the cells for a specified period (e.g., 72 hours).

4. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of

formazan crystals by metabolically active cells.

5. Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
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6. Measure the absorbance at a wavelength of approximately 570 nm.

7. Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

In Vivo Xenograft Study (Capan-1 in
Immunocompromised Mice - Illustrative Protocol)
This protocol provides a general framework for conducting an in vivo efficacy study with the

Capan-1 pancreatic cancer model.

Animals and Cell Line:

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

Capan-1 human pancreatic cancer cells (BRCA2-mutated)

Procedure:

1. Culture Capan-1 cells to a sufficient number.

2. Subcutaneously inject a suspension of Capan-1 cells (typically mixed with Matrigel) into

the flank of each mouse.

3. Monitor the mice regularly for tumor growth.

4. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

5. Administer NMS-P515 (e.g., 80 mg/kg, orally, daily) and any combination agents according

to the study design. The control group receives a vehicle.

6. Measure tumor volume (e.g., using calipers) and mouse body weight at regular intervals

throughout the study.

7. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, histological examination).
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8. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the control

group.
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Caption: Mechanism of NMS-P515-induced synthetic lethality in BRCA-deficient cancer cells.

Experimental Workflow: In Vivo Xenograft Study
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Caption: A typical workflow for assessing the in vivo anti-tumor efficacy of NMS-P515.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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